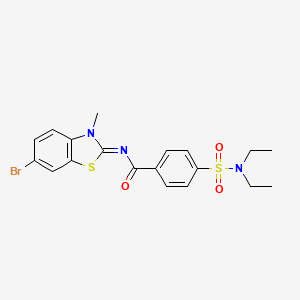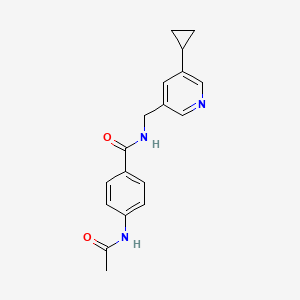
1,3-dihydroxy-6-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-6-methyl-9H-xanthen-9-one is a chemical compound with the CAS Number: 40547-32-8 . It has a molecular weight of 242.23 and its linear formula is C14H10O4 .
Molecular Structure Analysis
The molecular structure of this compound is based on the xanthen-9-one scaffold, which consists of two benzene rings joined by a pyran ring . The compound has two hydroxyl groups and one methyl group attached to the scaffold .Aplicaciones Científicas De Investigación
Structural Studies and Synthesis
Structure and Synthesis in Lichen Xanthones : Xanthones including 1,3-dihydroxy-6-methyl-9H-xanthen-9-one have been isolated from lichen Pertusaria sulphurata and synthesized for structural analysis (Elix et al., 1978).
Synthesis of Trihydroxyxanthones : Research has been conducted on the reaction of trihydroxyxanthen-9-one with other compounds, exploring potential biogenetic precursors of natural products (Gujral & Gupta, 1979).
NMR Studies and Structural Elucidation
NMR Assignments for Xanthones : Comprehensive NMR assignments for new natural xanthone products have been reported, which include derivatives of this compound (Davis & Pierens, 2006).
Xanthone Derivatives from Mangrove Endophytic Fungus : Studies on mangrove endophytic fungi have led to the isolation and NMR analysis of new xanthone derivatives, contributing to our understanding of these compounds' structures (Huang et al., 2010).
Chemical Applications
Ionophore for Aluminum(III) Ions : A xanthone derivative has been used as a neutral ionophore for developing a polyvinylchloride (PVC) membrane electrode for aluminum ions, demonstrating its chemical utility (Yari, Darvishi, & Shamsipur, 2006).
Inhibitors Against Corrosion of Mild Steel : Theoretical studies have been conducted on xanthone derivatives, including their potential as inhibitors against corrosion in acidic media, indicating a significant application in materials science (Arrousse et al., 2021).
Pharmacological Research
- Xanthone Derivatives from Endophytic Fungi : New xanthone derivatives have been isolated from endophytic fungi, with an emphasis on their structural elucidation. Preliminary pharmacological tests indicated their inhibitory effects on certain cell lines (Liao et al., 2018).
Direcciones Futuras
The future directions for research on 1,3-dihydroxy-6-methyl-9H-xanthen-9-one and similar xanthone derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be conducted to elucidate their mechanisms of action and to develop efficient synthesis methods .
Mecanismo De Acción
Target of Action
Xanthones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, eliciting antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .
Mode of Action
Xanthones are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .
Result of Action
Xanthones are known to elicit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .
Análisis Bioquímico
Biochemical Properties
It is known that xanthone derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Xanthone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1,3-dihydroxy-6-methylxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-2-3-9-11(4-7)18-12-6-8(15)5-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLYEBEGSRMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
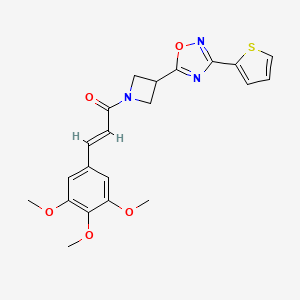
methanone](/img/structure/B2982718.png)
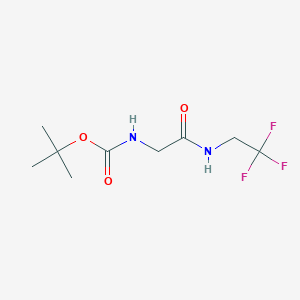
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)
![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)
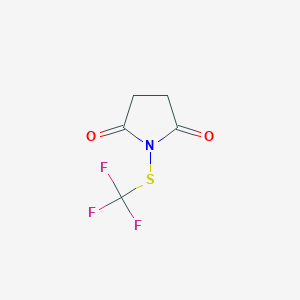
![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)
